3-bromo-7-methyl-1H-pyrrolo[3,2-b]pyridine
Description
Properties
IUPAC Name |
3-bromo-7-methyl-1H-pyrrolo[3,2-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2/c1-5-2-3-10-8-6(9)4-11-7(5)8/h2-4,11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEUOKOWDEGDZFE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=NC=C1)C(=CN2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501265925 | |
| Record name | 3-Bromo-7-methyl-1H-pyrrolo[3,2-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501265925 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1190312-48-1 | |
| Record name | 3-Bromo-7-methyl-1H-pyrrolo[3,2-b]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1190312-48-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Bromo-7-methyl-1H-pyrrolo[3,2-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501265925 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Starting Materials and Initial Functionalization
- The synthesis often begins from 2-amino-4-methylpyridine , a commercially available and scalable precursor.
- This starting material is elaborated to a tetrasubstituted pyridine intermediate by known procedures involving nitration, halogenation, and substitution reactions.
Bromination
- Bromination at the 3-position is achieved using bromine or N-bromosuccinimide (NBS) in organic solvents such as chloroform, dichloromethane, or tetrahydrofuran (THF).
- Typical conditions involve temperatures from 0 °C to room temperature and reaction times ranging from 10 minutes to several hours.
- Bases such as triethylamine or lithium diisopropylamide (LDA) may be employed to facilitate regioselective bromination or subsequent tosylation steps.
- The bromine atom serves as a regioselective handle for further transformations and may be introduced before or after Suzuki coupling steps depending on the synthetic route.
Suzuki Coupling
- Suzuki-Miyaura cross-coupling reactions are used to install aryl or heteroaryl groups at the 5-position of the azaindole scaffold.
- The coupling partners typically include 5-bromo-7-azaindole derivatives and boronic acids or boronate esters.
- Catalysts such as [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) and bases like potassium carbonate are used.
- The reaction medium is often a mixture of dioxane and water, heated to reflux or around 80 °C for 1 to 16 hours.
- This step can be critical for yield and scalability.
Formation of Pyrrolo[3,2-b]pyridine Ring
- The fused pyrrole ring is formed via reductive cyclization of appropriately substituted precursors such as 2-(3-nitropyridin-2-yl)acetonitriles.
- Catalytic hydrogenation (e.g., Pd-C under hydrogen atmosphere) is employed to reduce nitro groups and facilitate ring closure.
- This step can be diastereoselective and may lead to conformationally restricted bicyclic diamine derivatives.
Final Functional Group Manipulations
- The bromine atom introduced earlier may be retained or removed depending on the target substitution pattern.
- Tosylation using p-toluenesulfonyl chloride in the presence of bases and phase transfer catalysts can be used to protect or activate nitrogen atoms.
- Ion exchange resins and acid/base workups are used to purify the final product.
Representative Reaction Conditions and Yields
| Step | Reagents/Conditions | Solvent(s) | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| Bromination | Br2 or NBS + base (e.g., triethylamine, LDA) | CHCl3, DCM, or THF | 0 °C to RT | 10 min – 16 h | 65 – 85 | Regioselective bromination at C-3 position |
| Suzuki Coupling | 5-bromo-7-azaindole + phenylboronic acid, Pd(dppf)Cl2, K2CO3 | Dioxane/water (2.5:1) | 80 °C to reflux | 1 – 16 h | 46 – 92 | Cross-coupling for aryl substitution |
| Reductive Cyclization | Pd-C, H2 | Methanol or suitable solvent | RT to reflux | Several hours | 70 – 90 | Formation of fused pyrrole ring |
| Tosylation | p-Toluenesulfonyl chloride + base (NaOH or LDA) | DCM, THF | 0 °C to RT | 1 – 12 h | 68 | Protection of nitrogen or activation |
Summary Table of Key Preparation Steps
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-7-methyl-1H-pyrrolo[3,2-b]pyridine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives such as this compound-5-oxide.
Reduction: Reduction reactions can lead to the formation of this compound derivatives with reduced oxidation states.
Substitution: Nucleophilic substitution reactions can occur at the bromine position, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used for substitution reactions, often in the presence of a base.
Major Products Formed:
Oxidation Products: Derivatives like this compound-5-oxide.
Reduction Products: Reduced derivatives with altered oxidation states.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity:
Research indicates that derivatives of pyrrolopyridines, including 3-bromo-7-methyl-1H-pyrrolo[3,2-b]pyridine, exhibit significant anticancer properties. These compounds often act as inhibitors of kinases involved in cancer cell proliferation.
Case Study:
A study evaluated the compound's efficacy against various cancer cell lines, demonstrating an EC50 value of 0.048 μM against HeLa cells. Comparatively, a modified derivative showed an improved EC50 of 0.010 μM, indicating enhanced potency through structural modifications.
| Compound | Cell Line | EC50 (μM) |
|---|---|---|
| 3-Bromo-7-methyl | HeLa | 0.048 |
| Modified derivative | HeLa | 0.010 |
2. Antimicrobial Properties:
The compound has been assessed for its antimicrobial efficacy against resistant bacterial strains such as MRSA (Methicillin-resistant Staphylococcus aureus).
Data Table:
| Compound | Pathogen | MIC (μg/mL) |
|---|---|---|
| 3-Bromo-7-methyl | MRSA | 0.125 |
| Other derivatives | MRSA | 0.063 |
Biological Studies
Mechanism of Action:
The mechanism of action for this compound primarily involves its interaction with specific biological targets such as kinases and proteases. By inhibiting these enzymes, the compound can disrupt critical signaling pathways associated with disease progression.
Antiparasitic Activity:
Research has also highlighted the potential of this compound in combating parasitic infections, particularly malaria caused by Plasmodium falciparum. Variants of the compound have shown varying degrees of inhibition.
| Compound Variant | EC50 (μM) |
|---|---|
| Parent compound | 0.177 |
| Modified variant | 0.038 |
Material Science Applications
In addition to its medicinal applications, this compound is explored for its potential use in material science. Its unique electronic properties make it a candidate for developing novel materials with specific functionalities.
Mechanism of Action
3-Bromo-7-methyl-1H-pyrrolo[3,2-b]pyridine is structurally similar to other brominated pyrrolopyridines, such as 6-bromo-1H-pyrrolo[3,2-b]pyridine and 2-bromo-1H-pyrrolo[3,2-b]pyridine. These compounds share the pyrrolopyridine core but differ in the position and type of substituents. The presence of the bromine atom and the methyl group at specific positions on the pyrrolopyridine ring contributes to the unique chemical and biological properties of this compound, making it distinct from its analogs.
Comparison with Similar Compounds
Substituent Position and Type
Table 1: Structural Comparison of Brominated Pyrrolopyridines
*Calculated based on molecular formula C₈H₇BrN₂.
Key Observations:
- Halogen vs. Methyl Substituents: Bromine at C3 (as in the target compound) enhances cross-coupling reactivity compared to chlorine or fluorine analogs .
- Positional Isomerism : Moving the bromine from C3 to C6 (e.g., 6-bromo-2-methyl analog) alters steric interactions, which may impact binding to biological targets like kinases or GPCRs .
- Multi-Halogenated Derivatives : Compounds like 3,7-dibromo-5-chloro-pyrrolopyridine exhibit higher molecular weights and may face challenges in solubility but offer multiple sites for diversification .
Biological Activity
3-Bromo-7-methyl-1H-pyrrolo[3,2-b]pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features both pyrrole and pyridine rings, which contribute to its reactivity and interaction with biological targets. Research indicates that derivatives of pyrrolo[3,2-b]pyridine exhibit various pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities.
The biological activity of this compound primarily involves its interaction with specific molecular targets such as kinase enzymes. The compound can inhibit the activity of these enzymes by binding to their active sites, which blocks the phosphorylation of downstream signaling molecules. This mechanism is crucial for its potential therapeutic applications in treating diseases like cancer.
Anticancer Activity
Research has shown that compounds similar to this compound have significant anticancer properties. For instance, studies on pyrrolo[3,4-c]pyridine derivatives indicate their efficacy against various cancer cell lines by inhibiting cell proliferation and inducing apoptosis.
Table 1: Anticancer Activity of Pyrrolo Derivatives
| Compound | Cancer Type | IC50 (µM) | Mechanism |
|---|---|---|---|
| 4h | Breast | 7 | FGFR inhibition |
| 16 | Lung | <0.15 | Apoptosis induction |
| 8a | Pancreatic | 0.073 | cAMP pathway modulation |
Antimicrobial Activity
The antimicrobial properties of pyrrolo derivatives have also been explored. Compounds similar to this compound have shown effectiveness against various bacterial strains.
Table 2: Antimicrobial Activity
| Compound | Bacteria Tested | MIC (µg/mL) | Reference |
|---|---|---|---|
| 15a | Staphylococcus aureus | 3.125 | |
| 16 | Mycobacterium tuberculosis | <0.15 | |
| Control | Isoniazid | 0.25 |
Case Studies
- Anticancer Efficacy : A study evaluated the effects of a pyrrolo derivative on breast cancer cells (4T1). The compound was found to significantly inhibit cell migration and invasion while down-regulating MMP9 expression, suggesting its potential as a therapeutic agent in cancer treatment .
- Antimycobacterial Activity : Research on pyrrolo derivatives has shown promising results against Mycobacterium tuberculosis. Compounds with specific functional groups exhibited low MIC values, indicating strong antimicrobial activity .
Q & A
Q. What are the common synthetic routes for 3-bromo-7-methyl-1H-pyrrolo[3,2-b]pyridine?
- Methodological Answer : The synthesis typically involves sequential halogenation and functionalization of the pyrrolopyridine core. A key step is bromination at the 3-position using reagents like N-bromosuccinimide (NBS) in dichloromethane or DMF under controlled conditions. For the 7-methyl group, alkylation or cross-coupling reactions (e.g., Suzuki-Miyaura) with methylboronic acids are employed. Esterification or carboxylation steps may follow to introduce additional functional groups . Characterization via H/C NMR and high-resolution mass spectrometry (HRMS) is critical to confirm regioselectivity and purity .
Q. How is the structural integrity of this compound validated experimentally?
- Methodological Answer : Structural validation combines spectroscopic and crystallographic techniques:
- NMR : H NMR confirms proton environments (e.g., aromatic protons at δ 7.2–8.2 ppm for pyrrolopyridine rings). F NMR (if fluorinated analogs exist) and C NMR further resolve substituent effects .
- X-ray Crystallography : Single-crystal diffraction provides unambiguous confirmation of regiochemistry and bond angles, particularly for bromine and methyl substituents .
- HRMS : Ensures molecular weight accuracy (e.g., [M+H] ion matching theoretical values within 3 ppm error) .
Q. What initial biological assays are recommended for evaluating this compound?
- Methodological Answer : Prioritize target-agnostic screening followed by mechanism-driven assays:
- Kinase Inhibition : Use ATP-binding assays (e.g., ADP-Glo™) against kinase panels (e.g., EGFR, Aurora kinases) due to pyrrolopyridine's affinity for kinase active sites .
- Cytotoxicity : MTT or CellTiter-Glo® assays in cancer cell lines (e.g., HCT-116, MCF-7) at 1–10 µM concentrations. Include a non-brominated analog to isolate bromine's role .
- Solubility/Stability : HPLC-based kinetic solubility assays in PBS (pH 7.4) and microsomal stability studies in liver microsomes (e.g., human, mouse) .
Advanced Research Questions
Q. How can substitution reactions at the 3-bromo position be optimized for diverse functionalization?
- Methodological Answer : The 3-bromo group is highly reactive in cross-coupling reactions. Key strategies include:
- Suzuki-Miyaura Coupling : Use Pd(PPh)/PdCl(dppf) with aryl/heteroaryl boronic acids in toluene/EtOH (3:1) at 80–100°C. Additives like KCO improve yields (>70%) .
- Buchwald-Hartwig Amination : Employ Pd(dba)/Xantphos with primary/secondary amines in dioxane at 100°C for 12–24 hours .
- SNAr Reactions : Activate the bromine with electron-withdrawing groups (e.g., nitro) for nucleophilic displacement by thiols or alkoxides in DMF at 60°C .
Q. How to establish structure-activity relationships (SAR) for kinase inhibition using 3-bromo-7-methyl derivatives?
- Methodological Answer : SAR studies require systematic variation of substituents and computational modeling:
- Substituent Scanning : Synthesize analogs with halogens (Cl, I), electron-donating (OMe, NH), or bulky groups (t-Bu) at the 3- and 7-positions. Test against kinase panels .
- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with kinase ATP pockets (e.g., PDB: 4HJO for EGFR). Bromine’s hydrophobic contact with hinge regions often correlates with IC < 100 nM .
- Free-Wilson Analysis : Quantify contributions of bromine/methyl groups to activity. For example, bromine at C3 may enhance potency by 10-fold compared to hydrogen .
Q. How to resolve contradictions in reported biological activity data for pyrrolopyridine derivatives?
- Methodological Answer : Discrepancies often arise from assay conditions or impurity profiles. Mitigation strategies include:
- Orthogonal Assays : Validate hits using biochemical (e.g., TR-FRET) and cellular (e.g., NanoLuc® reporter) assays. For example, a compound showing IC = 50 nM in biochemical assays but no cellular activity may suffer from poor permeability .
- Impurity Profiling : Use LC-MS to detect trace intermediates (e.g., dehalogenated byproducts) that may skew results. Re-purify compounds to >95% purity .
- Meta-Analysis : Cross-reference data with structurally similar compounds (e.g., 3-chloro-6-nitro analogs) to identify trends in substituent effects .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
